![molecular formula C12H11F6NO3 B5729026 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide](/img/structure/B5729026.png)
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide
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Overview
Description
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide, also known as TFB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TFB is a derivative of a class of compounds known as amides, which are commonly used in medicinal chemistry and drug discovery.
Mechanism of Action
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is able to detect ROS in cells due to its unique mechanism of action. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide contains a trifluoromethyl group that is highly electron-withdrawing, which allows it to react with ROS and form a fluorescent product. The fluorescence of the product is directly proportional to the amount of ROS present in the cell, allowing for quantitative measurement of ROS levels.
Biochemical and Physiological Effects:
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide has been shown to have minimal biochemical and physiological effects on cells, making it an ideal tool for studying ROS in living cells. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is not toxic to cells at the concentrations used in experiments and does not interfere with normal cellular processes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is its ability to selectively detect ROS in cells. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is also highly sensitive and can detect ROS at low concentrations. Additionally, 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is easy to use and does not require any specialized equipment. However, 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide has limitations in that it is only able to detect one type of ROS (hydrogen peroxide) and is not able to detect other types of ROS such as superoxide and peroxynitrite.
Future Directions
For research involving 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide include drug discovery, the development of new probes, and the study of the interplay between different types of ROS in cells.
Synthesis Methods
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 2-methoxybenzaldehyde with 4,4,4-trifluoro-3-hydroxybutanone to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine. Finally, the amine is reacted with trifluoromethyl iodide to form 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide. The overall yield of the synthesis is approximately 30%.
Scientific Research Applications
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide has been used in various scientific research applications due to its unique properties. One of the primary applications of 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and are implicated in various diseases such as cancer, Alzheimer's, and Parkinson's. 4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide is able to selectively detect ROS in cells and has been used to study the role of ROS in disease progression.
properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO3/c1-22-8-5-3-2-4-7(8)19-9(20)6-10(21,11(13,14)15)12(16,17)18/h2-5,21H,6H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZJWUMNEWOPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-trifluoro-3-hydroxy-N-(2-methoxyphenyl)-3-(trifluoromethyl)butanamide |
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